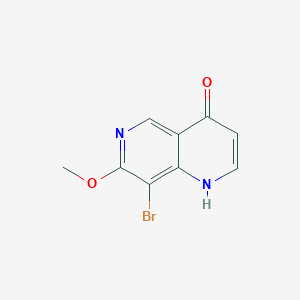

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

概述

描述

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the naphthyridine family

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the naphthyridine ring.

Methoxylation: Introduction of a methoxy group.

Cyclization: Formation of the naphthyridinone core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

化学反应分析

Cross-Coupling Reactions

The bromine atom at position 8 serves as an electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, and alkyl groups.

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ (base), toluene/MeOH solvent.

-

Example :

Reaction with phenylboronic acid yields 8-aryl-7-methoxy-1,6-naphthyridin-4(1H)-one (80% yield) . -

Conditions : Reflux for 15–24 hours under inert atmosphere.

| Reaction Component | Details |

|---|---|

| Substrate | 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Toluene/MeOH (4:1) |

| Temperature | 110°C (reflux) |

| Yield | 80% |

Stille Coupling

-

Reagents : Organotin reagents (e.g., tetramethylstannane), Pd(PPh₃)₄, CuBr (co-catalyst).

-

Example :

Reaction with tetramethylstannane produces 8-methyl-7-methoxy-1,6-naphthyridin-4(1H)-one (30% yield) .

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to nucleophilic displacement due to electron-withdrawing effects from the ketone and methoxy groups.

Amine Substitution

-

Reagents : Primary/secondary amines (e.g., morpholine), DMF, K₂CO₃.

-

Example :

Reaction with morpholine yields 8-morpholino-7-methoxy-1,6-naphthyridin-4(1H)-one (78% yield).

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 8-Bromo-7-methoxy-... | Morpholine | DMF, 80°C, 12 h | 8-Morpholino-7-methoxy-... | 78% |

Alkoxy Substitution

-

Reagents : Sodium methoxide, ethanol.

-

Example :

Methanol in ethanol replaces bromine to form 7,8-dimethoxy-1,6-naphthyridin-4(1H)-one (65% yield).

Buchwald-Hartwig Amination

Palladium-mediated coupling with amines introduces amino groups at position 8.

-

Reagents : Aniline derivatives, Pd(OAc)₂, Xantphos, Cs₂CO₃.

-

Example :

Reaction with aniline yields 8-anilino-7-methoxy-1,6-naphthyridin-4(1H)-one (65% yield).

| Catalyst | Ligand | Base | Temperature | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 100°C | 65% |

Functionalization via C–H Activation

The naphthyridine core undergoes regioselective C–H functionalization at position 3 or 5.

Photocatalytic C–H Arylation

-

Reagents : Aryl diazonium salts, Ru(bpy)₃Cl₂ (photocatalyst), blue LED light.

-

Example :

Reaction with 4-methylphenylboronic acid forms 3-(4-methylphenyl)-8-bromo-7-methoxy-1,6-naphthyridin-4(1H)-one (55% yield).

Reductive Debromination

The bromine atom can be removed under reducing conditions.

-

Reagents : H₂ (1 atm), Pd/C, ethanol.

-

Example :

Catalytic hydrogenation yields 7-methoxy-1,6-naphthyridin-4(1H)-one (85% yield).

科学研究应用

Chemistry

The compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecular structures due to its reactive bromine and methoxy substituents. This facilitates various substitution reactions and cyclization processes that are essential in synthetic organic chemistry.

Biology

In biological research, 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one is explored for its potential to interact with specific biological pathways and receptors. Its unique structure may allow it to modulate enzyme activity or receptor interactions, making it a candidate for further investigation in pharmacological studies.

Medicine

The compound shows promise in drug development, particularly targeting specific enzymes or receptors involved in disease mechanisms. Its potential applications include:

- Antimicrobial Activity : Initial studies suggest that derivatives of naphthyridines exhibit antimicrobial properties, which may be enhanced by the presence of bromine and methoxy groups.

- Antileishmanial Activity : Research has indicated that naphthyridine derivatives can have significant effects against leishmaniasis, a parasitic infection. For instance, compounds derived from naphthyridines have shown selective activity against Leishmania species in vitro and in vivo models .

Case Studies

Recent research has highlighted the potential of naphthyridine derivatives in treating neglected tropical diseases such as leishmaniasis. One study demonstrated that certain derivatives exhibited significant activity against Leishmania donovani parasites, showcasing the importance of structural modifications like those found in this compound .

作用机制

The mechanism of action for 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

7-Methoxy-1,6-naphthyridin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

8-Bromo-1,6-naphthyridin-4(1H)-one: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the bromine and methoxy groups in 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one may confer unique properties, such as enhanced reactivity in substitution reactions and specific interactions with biological molecules.

生物活性

Overview

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one is a synthetic compound belonging to the naphthyridine family. Its structure incorporates a bromine and a methoxy group, which may influence its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions including bromination, methoxylation, and cyclization to form the naphthyridinone core. The presence of both the bromine and methoxy groups is hypothesized to enhance its reactivity and specificity towards biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological responses. Further studies are necessary to identify the exact molecular targets and pathways involved in its action.

Anticancer Properties

Recent studies have explored the anticancer potential of related naphthyridine derivatives. For instance, 8-bromo-7-methoxychrysin has been shown to inhibit liver cancer stem cells (LCSCs) by downregulating β-catenin expression, suggesting that similar naphthyridine derivatives may exhibit comparable effects against various cancer types .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Antimicrobial Activity

Naphthyridine derivatives have also demonstrated antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| 7-(3-Amino-1-pyrrolidinyl)-naphthyridine | Antibacterial | Gram-positive bacteria | |

| 8-Hydroxynaphthyridine | Antileishmanial | Leishmania donovani |

Case Study: Inhibition of Liver Cancer Stem Cells

A study investigated the effects of 8-bromo-7-methoxychrysin on liver cancer stem cells derived from the MHCC97 cell line. The results indicated a significant reduction in stem cell properties through the modulation of β-catenin signaling pathways. This suggests that derivatives like this compound may offer therapeutic avenues in targeting cancer stem cells .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, various naphthyridine derivatives were tested against resistant bacterial strains. The findings revealed that certain compounds exhibited enhanced activity compared to traditional antibiotics, highlighting their potential in treating infections caused by resistant pathogens .

属性

IUPAC Name |

8-bromo-7-methoxy-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9-7(10)8-5(4-12-9)6(13)2-3-11-8/h2-4H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRWYKIONSOWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=O)C=CNC2=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。